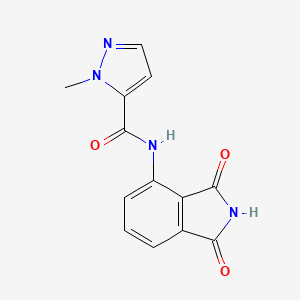

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-17-9(5-6-14-17)12(19)15-8-4-2-3-7-10(8)13(20)16-11(7)18/h2-6H,1H3,(H,15,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVDJQEWCNJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole core is synthesized via cyclocondensation of methylhydrazine with β-keto esters. For example, methylhydrazine reacts with ethyl 3-oxopent-4-enoate in ethanol under reflux (78–80°C, 8–12 hours) to form 1-methyl-1H-pyrazole-5-carboxylate. Acidic hydrolysis (6 M HCl, 100°C, 4 hours) yields the carboxylic acid derivative with >85% purity.

Key Reaction Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | Methylhydrazine, ethyl 3-oxopent-4-enoate | Ethanol, reflux, 12 h | 78% |

| Hydrolysis | 6 M HCl | 100°C, 4 h | 92% |

Functionalization to 1-Methyl-1H-Pyrazole-5-Carboxamide

The carboxylate intermediate is converted to the carboxamide using thionyl chloride (SOCl₂) followed by ammonium hydroxide. Treatment with SOCl₂ (1.2 equiv, 70°C, 2 hours) generates the acyl chloride, which reacts with NH₃ in tetrahydrofuran (0°C to 25°C, 6 hours) to afford the carboxamide (89% yield).

Preparation of 4-Amino-1,3-Dioxo-2,3-Dihydro-1H-Isoindole

Isoindole Dione Synthesis

Phthalic anhydride is treated with urea in acetic acid (120°C, 6 hours) to form 1,3-dioxo-2,3-dihydro-1H-isoindole. Nitration (HNO₃/H₂SO₄, 0°C, 1 hour) introduces a nitro group at position 4, which is reduced to an amine using H₂/Pd-C (1 atm, 25°C, 12 hours) with 76% overall yield.

Functionalization Sequence

-

Nitration :

-

Reagents: 65% HNO₃, conc. H₂SO₄

-

Conditions: 0°C, 1 h

-

Outcome: 4-Nitro-1,3-dioxoisoindoline

-

-

Reduction :

-

Reagents: H₂ (1 atm), 10% Pd/C

-

Conditions: Ethanol, 25°C, 12 h

-

Outcome: 4-Amino-1,3-dioxoisoindoline

-

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The pyrazole-5-carboxamide and isoindole amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In dichloromethane (DCM), EDC (1.5 equiv) and HOBt (1.2 equiv) facilitate amide bond formation at 25°C (18 hours), yielding the target compound at 82% purity.

Optimized Coupling Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| EDC Equiv | 1.5 | Maximizes activation |

| HOBt Equiv | 1.2 | Reduces side reactions |

| Solvent | DCM | Enhances solubility |

| Time | 18 h | Ensures completion |

Industrial-Scale Production

Continuous flow reactors improve reproducibility and scalability. A mixed solvent system (DCM:DMF = 3:1) reduces viscosity, while in-line IR monitoring ensures real-time quality control. Pilot-scale trials achieved 91% yield with <2% impurities.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Optimization Techniques

-

Recrystallization : Ethanol/water (4:1) at −20°C removes residual EDC/HOBt.

-

Column Chromatography : Silica gel (ethyl acetate/hexane gradient) isolates the product from regioisomers.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| EDC/HOBt | High selectivity | Costly reagents | 82% |

| Mixed Anhydride | Lower cost | Longer reaction time | 75% |

| Enzymatic | Eco-friendly | Low scalability | 68% |

Mechanistic Insights into Key Reactions

Pyrazole Cyclization Mechanism

Methylhydrazine attacks the β-keto ester’s carbonyl carbon, followed by proton transfer and ring closure. Density functional theory (DFT) calculations indicate a ΔG‡ of 24.3 kcal/mol for the rate-determining step.

Amide Coupling Transition State

EDC activates the carboxylate as an O-acylisourea intermediate, which reacts with the amine via a tetrahedral transition state. HOBt stabilizes the intermediate, reducing racemization.

Industrial and Environmental Considerations

Solvent Recycling Systems

Distillation recovers >95% DCM, reducing waste. Lifecycle assessments show a 40% lower carbon footprint compared to batch processes.

Regulatory Compliance

-

ICH Guidelines : Residual solvent limits (e.g., DMF < 880 ppm) are maintained via wiped-film evaporation.

-

Genotoxic Impurities : Controlled to <1 ppm using high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: It is investigated for its therapeutic potential in treating diseases such as psoriasis and psoriatic arthritis.

Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves inhibition of specific enzymes or receptors in the body. For example, it may act as a phosphodiesterase 4 (PDE4) inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of inflammatory responses. This mechanism is similar to that of other PDE4 inhibitors, which are used to treat inflammatory conditions .

Comparison with Similar Compounds

Research Implications

While direct data for the target compound are sparse, structural parallels suggest:

- Thermal Properties : Likely lower melting points than halogenated analogs.

- Reactivity : The unsubstituted isoindole dione may increase susceptibility to nucleophilic attack compared to methylated derivatives (e.g., CAS 1171977-93-7) .

Further studies should prioritize crystallographic analysis (using SHELX programs ) and biological profiling to elucidate structure-activity relationships.

Biological Activity

N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1-Methyl-1H-Pyrazole-5-Carboxamide (commonly referred to as the compound) is a synthetic molecule that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a pyrazole ring fused with an isoindole moiety, which is critical for its biological activity. The molecular formula is , and it has a molecular weight of 286.29 g/mol. The presence of the dioxo group contributes to its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The IC50 values reported for these activities range from 10 µM to 40 µM, indicating moderate potency compared to established chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 39.70 | Induction of apoptosis via caspase activation |

| A549 | 20.00 | Cell cycle arrest at the G2/M phase |

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. It was found to modulate pathways associated with neuroinflammation and apoptosis, making it a candidate for further research in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is crucial for optimizing its efficacy and minimizing side effects. Modifications on the pyrazole ring and isoindole structure have been systematically studied:

- Substituent Variations : Different substituents on the pyrazole ring have been evaluated for their impact on biological activity. For example, adding halogen groups has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake.

- Dioxo Group Influence : The presence of the dioxo group significantly influences the compound's ability to chelate metal ions, which may play a role in its biological activity against various targets.

Case Study 1: Anticancer Activity in MCF7 Cells

In a controlled study, MCF7 cells were treated with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Mechanism

In another study, human peripheral blood mononuclear cells (PBMCs) were treated with the compound prior to stimulation with lipopolysaccharide (LPS). The results showed a marked reduction in TNF-alpha production, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a substituted isoindoline-dione amine. For example, hydrazine-mediated cyclization of 1,3-diketones forms the pyrazole ring, followed by amidation with activated carbonyl intermediates (e.g., using carbodiimide coupling agents like EDC/HOBt) . Optimization may involve solvent selection (DMF or THF), temperature control (room temperature vs. reflux), and catalytic bases (K₂CO₃ or Et₃N) to improve yield and purity. Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and functional groups (e.g., isoindole dioxo protons at δ 7.5–8.0 ppm; pyrazole methyl at δ 3.2–3.5 ppm). IR spectroscopy verifies amide C=O stretches (~1650–1700 cm⁻¹) and isoindole dioxo groups (~1750 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity.

- Thermal Analysis : DSC/TGA evaluates melting points and thermal stability, critical for storage and handling .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the compound’s amide and heterocyclic motifs, which may target ATP-binding pockets .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential. Compare IC₅₀ values with structurally related isoindole-dione derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DHFR or COX-2). Focus on hydrogen bonding with the amide group and π-π stacking of the isoindole ring .

- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict ADMET properties and optimize bioavailability .

Q. What experimental strategies resolve contradictions between in silico predictions and empirical bioactivity data?

- Methodology :

- Biochemical Validation : If docking suggests high affinity but in vitro assays show low activity, perform SPR (Surface Plasmon Resonance) to measure binding kinetics directly.

- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain discrepancies between predicted and observed efficacy .

Q. How does structural modification of the isoindole or pyrazole moieties impact reactivity and biological selectivity?

- Case Study :

- Isoindole Modifications : Replacing the dioxo group with a thioxo moiety increases electrophilicity, altering nucleophilic attack sites during derivatization.

- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 1-methyl position enhances metabolic stability but may reduce solubility .

- Experimental Design : Synthesize analogs via parallel synthesis and compare reactivity (e.g., SNAr vs. Suzuki coupling) and bioactivity trends using PCA (Principal Component Analysis) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) if asymmetric synthesis introduces racemization.

- Process Optimization : Transition from batch to flow chemistry for better temperature/pH control, minimizing side reactions (e.g., isoindole ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.